molecular formula C10H10BrNO2S B3420564 4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione CAS No. 195372-30-6

4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione

Cat. No. B3420564
M. Wt: 288.16 g/mol
InChI Key: WCSJQUUWJBEZEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a novel series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized, and its molecular structures were confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives was synthesized and evaluated for their in vitro antimicrobial activity and anticancer activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For example, the elemental analysis results of thiazole derivatives were found to lie within the limits of ±0.5% of the theoretical results .

Scientific Research Applications

Synthesis and Application of Brominated Compounds

Brominated compounds play a crucial role in various fields of chemistry and materials science, including the synthesis of pharmaceuticals, agrochemicals, and organic electronics. For instance, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the importance of brominated intermediates in drug synthesis (Qiu et al., 2009).

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, including thiophenes and their derivatives, are pivotal in medicinal chemistry due to their diverse biological activities. A review on hydantoin derivatives, a non-aromatic five-membered heterocycle, demonstrates the scaffold's importance in drug discovery, underlining the relevance of researching compounds like "4-[(4-Bromophenyl)amino]-4,5-dihydrothiophene-1,1-dione" (Shaikh et al., 2023).

Environmental and Ecotoxicological Studies

Research on environmental pollution, ecotoxicology, and degradation by advanced oxidation processes of various organic compounds, including brominated phenols, is vital for understanding the environmental impact and potential risks associated with the use of brominated compounds (Qutob et al., 2022). These studies provide insights into the fate, transformation, and ecotoxicological effects of brominated organic chemicals in the environment.

Application in Organic Electronics

Brominated compounds are also significant in the field of organic electronics, where they serve as building blocks for organic semiconductors, dyes, and light-emitting diode (OLED) materials. For example, research on BODIPY-based materials for OLED applications illustrates the potential of brominated organic compounds in developing advanced optoelectronic devices (Squeo & Pasini, 2020).

Safety And Hazards

The safety and hazards of similar compounds have been documented . For instance, a compound with similar structure, “4,4 -Bis (4-bromophenyl)phenylamino biphenyl”, has been classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The future directions for the research on similar compounds include the development of novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections . Additionally, triarylamine-based dyes, which can be synthesized from similar compounds, have shown great potential as efficient light absorbers in inverse (p-type) dye-sensitized solar cells (DSSCs), indicating a promising direction for future research .

properties

IUPAC Name

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCSJQUUWJBEZEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101185921
Record name 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

CAS RN

195372-30-6
Record name 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195372-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101185921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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